2-Chloro-1,3-propanediol-d5 (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,3-propanediol-d5 (Major) is a chemical compound with the molecular formula C3H7ClO2 . It is also known by other names such as 2-Chloro-1,1,2,3,3-pentadeuteriopropane-1,3-diol and 2-Chloro-1,3-dihydroxypropane-d5 . The compound has a molecular weight of 115.57 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Chloro-1,3-propanediol-d5 (Major) can be represented by the IUPAC name 2-chloro-1,1,2,3,3-pentadeuteriopropane-1,3-diol . The InChI representation is InChI=1S/C3H7ClO2/c4-3(1-5)2-6/h3,5-6H,1-2H2/i1D2,2D2,3D . The compound has a Canonical SMILES representation of C(C(CO)Cl)O and an Isomeric SMILES representation of [2H]C([2H])(C([2H])(C([2H])([2H])O)Cl)O .Physical and Chemical Properties Analysis
2-Chloro-1,3-propanediol-d5 (Major) has a molecular weight of 115.57 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 2 . Its Exact Mass and Monoisotopic Mass are both 115.0448409 g/mol . The Topological Polar Surface Area is 40.5 Ų . It has a Heavy Atom Count of 6 . The compound has an Isotope Atom Count of 5 .Scientific Research Applications
Analytical Chemistry : 2-Chloro-1,3-propanediol-d5 is used as an internal standard in analytical methods for determining chloropropanols in food packaging and food products. For example, a study developed an improved method for determining 3-chloro-1,2-propanediol (3-MCPD) and 1,3-dichloropropanol (1,3-DCP) in paper-type food packaging, using 3-MCPD-d5 as a deuterated surrogate internal standard (Mezouari et al., 2015).
Toxicology Studies : It is used in toxicology studies to assess the genotoxicity of related compounds. For instance, a study investigated the vicinal chloroalcohols 1,3-dichloro-2-propanol (DC2P), 3-chloro-1,2-propanediol (3CPD), and 2-chloro-1,3-propanediol (2CPD) for genotoxicity in vivo, using Drosophila as a model (Frei & Würgler, 1997).
Biochemical Production : It's involved in studies related to the biochemical production of chemicals like 1,3-Propanediol, an important chemical in the synthesis of various products. A review discusses genetically engineered strains for the biosynthesis of 1,3-Propanediol from glycerol (Yang et al., 2018).
Environmental Chemistry : Research on eco-friendly and cost-effective chemical processes includes the use of chloropropanediol isomers. A paper reports a scalable and efficient method for synthesizing 3-Chloro-1,2-propanediol, highlighting its importance in organic synthesis and its role in the synthesis of antibiotics like linezolid (da Silveira Pinto et al., 2016).
Food Safety : In the context of food safety, 2-Chloro-1,3-propanediol-d5 is used in the determination and quantification of harmful compounds in food products. A study describes the dynamics of 2-Monochloro-1,3-propanediol (2-MCPD) in standard methods and its quantification using GC/MS instruments (Sato et al., 2013).
Safety and Hazards
2-Chloro-1,3-propanediol-d5 (Major) is a hazardous compound. It is toxic if swallowed and causes skin irritation and serious eye damage upon exposure . It can be fatal if inhaled and may damage fertility or the unborn child . Workers risk exposure primarily through inhalation, skin, and eye contact .
Mechanism of Action
Target of Action
It is a deuterated labeled 2-chloro-1,3-propanediol , which suggests that it may share similar targets with its non-deuterated counterpart.
Mode of Action
As a deuterated compound, it is primarily used as a tracer in drug development processes . Deuterium substitution has attracted attention because it can potentially affect the pharmacokinetics and metabolic spectrum of a drug .
Pharmacokinetics
The impact of deuterium substitution on the pharmacokinetics of pharmaceuticals has been studied . Deuterium substitution can potentially affect the pharmacokinetics and metabolic spectrum of a drug .
Result of Action
As a deuterated compound, it is primarily used as a tracer in drug development processes .
Biochemical Analysis
Biochemical Properties
It is known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, primarily as quantitative tracers in the drug development process .
Cellular Effects
It is known that deuterium substitution can potentially influence the pharmacokinetics and metabolic spectrum of a drug .
Molecular Mechanism
Deuterium substitution can potentially influence the pharmacokinetics and metabolic spectrum of a drug .
Temporal Effects in Laboratory Settings
It is known that deuterium substitution can potentially influence the pharmacokinetics and metabolic spectrum of a drug .
Dosage Effects in Animal Models
It is known that deuterium substitution can potentially influence the pharmacokinetics and metabolic spectrum of a drug .
Metabolic Pathways
It is known that deuterium substitution can potentially influence the pharmacokinetics and metabolic spectrum of a drug .
Transport and Distribution
It is known that deuterium substitution can potentially influence the pharmacokinetics and metabolic spectrum of a drug .
Subcellular Localization
It is known that deuterium substitution can potentially influence the pharmacokinetics and metabolic spectrum of a drug .
Properties
IUPAC Name |
2-chloro-1,1,2,3,3-pentadeuteriopropane-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO2/c4-3(1-5)2-6/h3,5-6H,1-2H2/i1D2,2D2,3D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPJJAAKPQKWTM-UXXIZXEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])O)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.